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Compound of Interest

Compound Name: 3-Ethyl-3,4-dimethylheptane

Cat. No.: B14560665

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical
properties of 3-Ethyl-3,4-dimethylheptane. Due to the limited availability of specific
experimental data for this compound, this guide includes predicted properties and outlines
general experimental protocols for its synthesis and characterization based on established

organic chemistry principles.

Chemical Identity and Physical Properties

3-Ethyl-3,4-dimethylheptane is a saturated, branched-chain alkane. Its structure consists of a
heptane backbone with an ethyl group at the third position and methyl groups at the third and

fourth positions.

Table 1: Chemical Identifiers for 3-Ethyl-3,4-dimethylheptane
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Identifier Value Reference
CAS Number 61868-34-6 [1][2]13]
Molecular Formula Ci11H24 [1103114]

IUPAC Name 3-Ethyl-3,4-dimethylheptane [3]

SMILES CCCcC(C)c(c)(coyece [1][3]
HKSCZRRMBTUZLO-

InChlKey [11[3]
UHFFFAOYSA-N
3,4-DIMETHYL-3-

Synonyms [1]

ETHYLHEPTANE

Table 2: Physical and Computed Properties of 3-Ethyl-3,4-dimethylheptane

Property Value Reference
Molecular Weight 156.31 g/mol [11[31[5]
Boiling Point 189.8 °C [4]

Density 0.778 g/cm3 [5]
XLogP3-AA 5.4 [11[3]
Complexity 90.2 [11[3]

Experimental Protocols

As specific experimental protocols for the synthesis and characterization of 3-Ethyl-3,4-

dimethylheptane are not readily available in the surveyed literature, the following sections

provide detailed, plausible methodologies based on standard organic synthesis and analytical

techniques.

A logical approach to synthesize this highly branched alkane is through the construction of its

carbon skeleton using a Grignard reaction, followed by the removal of the resulting hydroxyl

group. A potential disconnection suggests the reaction between 2-bromo-2-methylpentane and

butan-2-one, followed by reduction.
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Step 1: Synthesis of 3,4-dimethylheptan-3-ol

o Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a
reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a dry, inert atmosphere
throughout the reaction.

o Grignard Reagent Formation: Place magnesium turnings (1.1 equivalents) in the flask. Add a
small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

e Slowly add a solution of 2-bromopentane (1.0 equivalent) in anhydrous diethyl ether from the
dropping funnel to the magnesium suspension. Maintain a gentle reflux. After the addition is
complete, continue to reflux for an additional hour to ensure complete formation of the
Grignard reagent.

» Addition of Ketone: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of 3-
methylbutan-2-one (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping
funnel.

¢ Reaction and Quenching: After the addition, allow the reaction mixture to warm to room
temperature and stir for 2-3 hours. Quench the reaction by slowly adding a saturated
agueous solution of ammonium chloride.

o Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous
layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry
over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the
crude tertiary alcohol, 3,4-dimethylheptan-3-ol.

Step 2: Reduction of 3,4-dimethylheptan-3-ol to 3-Ethyl-3,4-dimethylheptane
A two-step dehydration-hydrogenation sequence is a reliable method for this conversion.

o Dehydration: Dissolve the crude alcohol from the previous step in toluene. Add a catalytic
amount of a strong acid, such as p-toluenesulfonic acid. Heat the mixture to reflux using a
Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction
by thin-layer chromatography (TLC) until the starting material is consumed.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b14560665?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14560665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Work-up: Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and
then with brine. Dry the organic layer over anhydrous magnesium sulfate and remove the
solvent under reduced pressure to yield the crude alkene mixture.

o Hydrogenation: Dissolve the crude alkene in ethanol or ethyl acetate in a suitable
hydrogenation vessel. Add a catalytic amount of palladium on carbon (10% Pd/C). Purge the
vessel with hydrogen gas and maintain a positive pressure of hydrogen (e.g., using a balloon
or a Parr hydrogenator) while stirring vigorously.

» Final Isolation: Once the reaction is complete (monitored by GC or TLC), filter the mixture
through a pad of Celite to remove the catalyst. Remove the solvent under reduced pressure.
The resulting crude product can be purified by fractional distillation to yield pure 3-Ethyl-3,4-
dimethylheptane.

GC-MS is the ideal technique for confirming the identity and purity of the volatile, nonpolar
product.

o Sample Preparation: Prepare a dilute solution of the purified product (approximately 1
mg/mL) in a volatile solvent such as hexane or pentane.

e |nstrumentation:

o Gas Chromatograph: Equipped with a nonpolar capillary column (e.g., DB-5ms, HP-5ms,
or similar).

o Injector: Split/splitless injector, operated in split mode.

o Oven Program: A typical temperature program would be: initial temperature of 50 °C, hold
for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

o Carrier Gas: Helium at a constant flow rate.

o Mass Spectrometer: Electron ionization (EI) source at 70 eV, scanning a mass range of
m/z 40-300.

o Data Analysis: The retention time of the major peak will be characteristic of the compound
under the given conditions. The mass spectrum should show a molecular ion peak (m/z 156)

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b14560665?utm_src=pdf-body
https://www.benchchem.com/product/b14560665?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14560665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

and a fragmentation pattern consistent with a Ci1Hz24 branched alkane. Key fragments would
be expected from the loss of methyl (M-15), ethyl (M-29), and larger alkyl fragments.

Spectroscopic Data (Predicted)

No experimental spectra for 3-Ethyl-3,4-dimethylheptane were found. The following are

predicted key features based on its structure:

'H NMR: The spectrum would be complex, with multiple overlapping signals in the 0.8-1.5
ppm range, characteristic of a saturated alkane. Distinct signals would include triplets for the
terminal methyl groups of the ethyl and heptane chains, and complex multiplets for the
methylene and methine protons.

13C NMR: The spectrum would show 11 distinct signals for each carbon atom, assuming
chiral centers lead to diastereotopic non-equivalence. The signals would all appear in the
aliphatic region (approx. 10-50 ppm).

IR Spectroscopy: The spectrum would be simple, showing C-H stretching vibrations just
below 3000 cm~1 and C-H bending vibrations around 1465 cm~! and 1375 cm™1.

Mass Spectrometry: The molecular ion peak would be at m/z 156. The fragmentation pattern
would be dominated by the loss of alkyl radicals, with prominent peaks at m/z 141 (M-15),
127 (M-29), and other fragments resulting from cleavage at the branching points.

Mandatory Visualizations

CAS: 61868-34-6 Formula: C11H24 MW: 156.31 g/mol

Structure (SMILES): . .
COCCC)C(C)CO)ICC Physical Properties

Boiling Point: 189.8 °C Density: 0.778 g/cm?
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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